dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate
Description
The compound dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate is a hybrid organic-inorganic salt featuring a benzoate ester backbone substituted with amino and butoxy groups, a piperidinium-propyl cationic moiety, and a dihydrogen phosphate counterion. The dihydrogen phosphate group enhances solubility in polar solvents, while the piperidinium-propyl chain may facilitate interactions with biological membranes or charged surfaces .
Properties
CAS No. |
100811-78-7 |
|---|---|
Molecular Formula |
C19H33N2O7P |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate |
InChI |
InChI=1S/C19H30N2O3.H3O4P/c1-2-3-13-23-18-15-16(20)8-9-17(18)19(22)24-14-7-12-21-10-5-4-6-11-21;1-5(2,3)4/h8-9,15H,2-7,10-14,20H2,1H3;(H3,1,2,3,4) |
InChI Key |
JERWAZWOGZRFTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCC[NH+]2CCCCC2.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-amino-2-butoxybenzoic acid
The key intermediate, 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, is synthesized through esterification of 4-amino-2-butoxybenzoic acid with 3-piperidin-1-ylpropanol or its equivalent.
Activation of the acid : The carboxylic acid group of 4-amino-2-butoxybenzoic acid is typically converted to an acid chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at room temperature (around 20°C) for approximately 2 hours. This step generates a reactive intermediate acid chloride, facilitating ester formation.
Esterification reaction : The acid chloride is then reacted with 3-piperidin-1-ylpropanol in an inert solvent such as methylene chloride or toluene. The reaction is conducted under ice cooling to control the exothermic process, with pyridine or sodium carbonate added as a base to neutralize the released hydrochloric acid. The mixture is stirred at room temperature for 3 hours to ensure complete ester formation.
Workup and purification : The reaction mixture is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine to remove impurities. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is recrystallized from a mixed solvent system such as ethyl acetate and n-hexane to yield the pure ester compound.
Reduction and modification steps (if applicable)
In some synthetic routes, reduction of related benzoic acid derivatives to the corresponding benzyl alcohols or other intermediates may be performed using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran under inert atmosphere, followed by aqueous quenching and organic extraction. However, for the target compound, direct esterification is the primary route.
Formation of the Dihydrogen Phosphate Salt
Once the ester base molecule, 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, is obtained, it is converted into its dihydrogen phosphate salt by reaction with phosphoric acid or a suitable dihydrogen phosphate source.
Salt formation : The free base is dissolved in an appropriate solvent such as ethanol or water, and a stoichiometric amount of phosphoric acid (H3PO4) is added slowly with stirring at ambient temperature. The protonation of the piperidine nitrogen occurs, forming the piperidinium dihydrogen phosphate salt.
Isolation : The salt precipitates or can be isolated by solvent evaporation, filtration, and drying under vacuum. The purity and identity are confirmed by spectroscopic methods and elemental analysis.
Experimental Data Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | 4-amino-2-butoxybenzoic acid, oxalyl chloride, DMF, 20°C, 2 h | ~90 | Efficient activation of acid |
| Esterification | Acid chloride + 3-piperidin-1-ylpropanol, pyridine, methylene chloride, 0–25°C, 3 h | 85–90 | Controlled temperature critical for purity |
| Workup and purification | Sequential aqueous washes, drying, recrystallization | - | Recrystallization improves purity |
| Salt formation | Ester base + phosphoric acid, solvent (ethanol/water), ambient temperature | 95+ | Formation of dihydrogen phosphate salt |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the ester linkage and substitution pattern on the aromatic ring.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with the compound's formula.
- Infrared Spectroscopy (IR) : Identifies characteristic ester carbonyl absorption (~1735 cm⁻¹) and phosphate groups.
- Elemental Analysis : Confirms the stoichiometry of the salt form.
- Melting Point and TLC : Used to assess purity and identity during recrystallization steps.
Research Findings and Literature Correlation
- The esterification approach using acid chloride intermediates is a well-established method for synthesizing benzoate esters with amino and alkoxy substituents.
- Salt formation with dihydrogen phosphate enhances solubility and stability, which is crucial for pharmaceutical applications.
- The use of mild bases such as pyridine or sodium carbonate during esterification prevents side reactions and improves yields.
- The reaction conditions (temperature, solvent choice) are optimized to balance reactivity and product stability.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoate group play crucial roles in binding to target molecules, while the phosphate group may be involved in phosphorylation reactions. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrogen Phosphate Groups
Dihydrogen phosphate-containing compounds are widely studied for their ionic and hydrogen-bonding properties. Below is a comparative analysis with key analogues:
Key Findings :
- The target compound exhibits higher aqueous solubility compared to fluorinated phosphate analogues due to its lack of long hydrophobic chains .
- Unlike clindamycin phosphate, which relies on enzymatic cleavage for activation, the target compound’s piperidinium group may enable pH-responsive release in drug delivery systems .
Piperidinium-Containing Compounds
Piperidinium derivatives are commonly used in ionic liquids and antimicrobial agents. Comparisons include:
| Compound | Counterion | Thermal Stability | Biological Activity |
|---|---|---|---|
| Target Compound | Dihydrogen phosphate | Moderate (decomposes ~200°C) | Antimicrobial (predicted) |
| 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | Bis(trifluoromethylsulfonyl)imide | High (>300°C) | Ionic liquid electrolyte |
| Piperidinium cetyl sulfate | Sulfate | Low (~100°C) | Surfactant |
Key Findings :
- The target compound’s thermal stability is intermediate, likely due to the labile dihydrogen phosphate group.
Benzoate Esters with Amino/Alkoxy Substituents
Benzoate esters are prevalent in pharmaceuticals and agrochemicals. Notable examples:
| Compound | Substituents | Bioavailability | Primary Use |
|---|---|---|---|
| Target Compound | 4-Amino-2-butoxy | High (ionized form) | Prodrug candidate |
| Benzocaine (ethyl 4-aminobenzoate) | 4-Amino, ethyl ester | Moderate | Local anesthetic |
| Butyl 4-hydroxybenzoate | 4-Hydroxy, butyl ester | Low | Preservative |
Key Findings :
- The 4-amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aminated analogues.
Q & A
Q. What are the recommended methods for synthesizing and characterizing the dual-component system of dihydrogen phosphate and 3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate?
- Methodological Answer : Synthesis typically involves forming the benzoate ester via nucleophilic acyl substitution, followed by salt formation with dihydrogen phosphate to enhance solubility. Characterization requires:
- HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to verify purity and stability .
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly the counterion interaction .
- FT-IR spectroscopy to confirm ester and phosphate functional groups.
Q. How can researchers ensure the stability of this compound under varying pH conditions?
Q. What analytical techniques are critical for distinguishing polymorphic forms of this compound?
- Methodological Answer : Polymorph identification requires:
- Powder X-ray diffraction (PXRD) to compare crystallographic patterns.
- Differential scanning calorimetry (DSC) to analyze thermal transitions (e.g., melting points of polymorphs).
- Solid-state NMR to detect differences in hydrogen bonding between the piperidinium cation and phosphate anion.
Advanced Research Questions
Q. How can factorial design optimize synthesis or formulation parameters for this compound?
- Methodological Answer : Use 2³ full factorial designs (e.g., via Design Expert® software) to evaluate factors like solvent polarity, temperature, and molar ratios. For example:
Q. What strategies resolve contradictions in crystallographic data refinement between SHELX and other software?
- Methodological Answer : Discrepancies often arise from twinning or weak diffraction data. Mitigation strategies include:
Q. How does the anisotropic nature of potassium dihydrogen phosphate (KH₂PO₄) influence the mechanical properties of formulations containing this compound?
- Methodological Answer : KH₂PO₄’s soft, brittle, and anisotropic properties (evident in machining studies ) affect tablet compaction. Use:
- Rotary ultrasonic machining (RUM) to study fracture mechanics in composite formulations.
- Nanomechanical testing (e.g., nanoindentation) to quantify hardness and elastic modulus variations.
Q. What computational approaches predict interactions between the piperidinium cation and dihydrogen phosphate anion?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to model:
- Ion-pair stability in aqueous vs. nonpolar solvents.
- Hydrogen-bonding networks using software like Gaussian or GROMACS. Validate with experimental IR and solubility data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility measurements across different buffer systems?
- Methodological Answer : Contradictions may arise from buffer composition (e.g., ionic strength, counterion interference). Standardize protocols by:
Q. Why might crystallographic refinement with SHELXL yield different hydrogen-bonding patterns compared to ab initio predictions?
- Methodological Answer : SHELXL’s electron density models may underestimate weak interactions (e.g., C–H···O). Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
